Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-14(2,3)19-13(18)16-11-15(5-4-12(16)10-17)6-8-20-9-7-15/h12,17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIHNPRJRDLBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CO)CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis for Spirocycle Formation
A foundational approach involves constructing the 9-thia-2-azaspiro[5.5]undecane system via ring-closing metathesis (RCM). Starting from a bicyclic sulfide precursor, Grubbs catalyst (e.g., 2nd generation) facilitates the formation of the spiro junction. For example, a thiacyclohexene derivative bearing a terminal olefin undergoes RCM at 40–60°C in dichloromethane to yield the spirocyclic skeleton. Typical yields range from 65–78%, with catalyst loading optimized at 5–10 mol%.
Cyclocondensation of Thiol-Containing Amines
Alternative routes employ cyclocondensation between mercaptoalkylamines and ketone precursors. In one protocol, 3-mercaptopropan-1-amine reacts with a bicyclic diketone under acidic conditions (HCl, ethanol, reflux) to form the spirocyclic amine. Subsequent Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) introduces the tert-butyl carboxylate group, achieving an overall yield of 52%.
Functionalization of the Hydroxymethyl Group
Reduction of Ketone Intermediates
The hydroxymethyl group is introduced via sodium borohydride reduction of a ketone intermediate. For instance, tert-butyl 3-oxo-9-thia-2-azaspiro[5.5]undecane-2-carboxylate undergoes reduction in methanol at 0°C, yielding the hydroxymethyl derivative with >90% diastereomeric excess. This method benefits from mild conditions and scalability, though competing over-reduction necessitates careful stoichiometric control.
Grignard Addition to Imine Precursors
A stereoselective variant involves Grignard addition to a spirocyclic imine. Treatment of tert-butyl 9-thia-2-azaspiro[5.5]undecane-2-carboxylate-3-imine with methylmagnesium bromide in THF at −78°C generates the hydroxymethyl group after aqueous workup. This method achieves 68% yield but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight dichloromethane and THF as optimal solvents for spirocycle formation, minimizing side reactions (Table 1). Elevated temperatures (>60°C) accelerate RCM but risk catalyst decomposition, while subzero temperatures improve stereoselectivity in Grignard additions.
Table 1: Solvent and Temperature Optimization for Key Steps
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| RCM | Dichloromethane | 40 | 75 | 98 |
| Cyclocondensation | Ethanol | 80 | 52 | 95 |
| Grignard Addition | THF | −78 | 68 | 97 |
| Ketone Reduction | Methanol | 0 | 91 | 99 |
Catalytic Systems for Enhanced Efficiency
Palladium-catalyzed cross-coupling and titanium-mediated cyclopropanation have been explored for side-chain functionalization. For example, titanium(IV) isopropoxide facilitates spiroannulation in the presence of Grignard reagents, improving yield by 15% compared to uncatalyzed methods.
Analytical and Purification Strategies
Chromatographic Resolution
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates diastereomers, with retention times varying by 2–3 minutes. Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, achieving >99% enantiomeric excess when using optically pure starting materials.
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) yields high-purity crystals (mp 112–114°C). X-ray diffraction confirms the spiro configuration and relative stereochemistry of the hydroxymethyl group.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances adopt continuous flow reactors for RCM steps, reducing catalyst loading to 2 mol% and improving throughput by 40% compared to batch processes. Inline IR monitoring enables real-time adjustment of reaction parameters, ensuring consistent product quality.
Waste Management and Sustainability
Solvent recovery systems (e.g., distillation for THF reuse) and catalytic recycling protocols minimize environmental impact. Life-cycle assessments indicate a 30% reduction in carbon footprint versus traditional batch methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate has garnered attention for its potential as a drug candidate. Its unique spirocyclic structure allows it to interact with specific biological targets, making it a candidate for the development of novel therapeutics aimed at various diseases.
Key Areas of Investigation :
- Drug Development : The compound is being studied for its ability to modulate biological pathways, which could lead to new treatments for conditions such as inflammation and cancer.
- Mechanism of Action : Preliminary studies suggest that it may interact with enzymes or receptors, influencing their activity and potentially altering disease progression.
Materials Science
In addition to its medicinal applications, this compound is also being explored for its utility in materials science:
- Polymer Chemistry : Its unique structure can serve as a building block for synthesizing advanced polymeric materials with tailored properties.
- Nanotechnology : Investigations into its use in creating nanoscale materials that exhibit specific physical or chemical characteristics are ongoing.
The biological activity of this compound is attributed to its ability to bind selectively to molecular targets within biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Case Studies
- Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin, indicating its potential in treating inflammatory diseases .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and guiding further experimental validation .
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
- Heteroatom position (aza, thia, oxa).
- Functional groups (hydroxymethyl, oxo, benzyl, formyl).
- Ring substituents (phenyl, methyl).
Data Table: Physicochemical Properties
Functional Group Impact
- Hydroxymethyl vs. Oxo : The hydroxymethyl group in the target compound provides a site for further functionalization (e.g., phosphorylation, esterification), whereas oxo groups (as in CAS 873924-08-4) are more reactive toward nucleophilic additions but less versatile in derivatization .
- Thia vs. Oxa/Aza : The sulfur atom in the target compound (9-thia) increases lipophilicity compared to oxa (oxygen) or aza (nitrogen) analogs. This enhances membrane permeability but may reduce solubility in aqueous media .
- Diaza vs.
Positional Isomerism
Substituent Effects
- Benzyl/Phenyl Groups : Compounds like Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1159982-58-7) show increased aromatic interactions, which can enhance binding to hydrophobic enzyme pockets .
- Formyl Group : The formyl-substituted analog (CAS 138039586) is highly reactive toward nucleophiles, making it a key intermediate for Schiff base formation or reductive amination .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H29NO3S
- Molecular Weight : 283.41 g/mol
- CAS Number : 1341036-19-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity and potentially influencing various biochemical pathways.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity, making it a candidate for further investigation in the development of new antimicrobial agents. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.
Neuropharmacological Effects
Studies have also suggested that compounds similar to this compound can modulate neurotransmitter systems, particularly through interactions with GABA receptors. This modulation may lead to anxiolytic or sedative effects, which are significant in the context of treating anxiety disorders or sleep disturbances .
Research Findings and Case Studies
- Inhibition Studies :
- Structure–Activity Relationship (SAR) :
- Pharmacological Screening :
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR : , , and -NMR (if applicable) confirm structure. Key signals include the tert-butyl singlet (~1.4 ppm) and hydroxymethyl protons (~3.6 ppm) .
- HRMS : Exact mass (<2 ppm error) verifies molecular formula (CHNOS, MW 301.45) .
Advanced
Conflicting data (e.g., unexpected shifts) are resolved via:
- 2D NMR (HSQC, HMBC) : Correlates protons and carbons to confirm connectivity.
- Isotopic labeling : -labeling of the azaspiro ring clarifies ambiguous NMR assignments .
- DFT calculations : Predicts NMR/IR spectra using Gaussian software, cross-referenced with experimental data .
How can researchers assess the compound’s potential in medicinal chemistry applications?
Q. Basic
Q. Advanced
- SAR studies : Modify the hydroxymethyl or thia-aza groups to probe bioactivity. For example, replacing the thia group with oxygen (1-oxa analog) reduced antimicrobial activity by 70% in a Gram-positive bacterial model .
- Crystallographic docking : Molecular docking (AutoDock Vina) predicts binding to METTL3, a methyltransferase implicated in cancer .
What strategies mitigate impurities during large-scale synthesis?
Q. Basic
Q. Advanced
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, reducing byproduct formation.
- Design of Experiments (DoE) : Statistically optimizes parameters (pH, solvent ratio) to minimize diastereomers .
How does the compound’s stability vary under different storage conditions?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
